5-Bromo-3-methoxypicolinaldehyde
Overview
Description
5-Bromo-3-methoxypicolinaldehyde is a versatile building block used in the synthesis of various pharmaceuticals . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C7H6BrNO2 . The molecular weight is 216.03 g/mol . The InChI string representation is InChI=1S/C7H6BrNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-4H,1H3 and the canonical SMILES string is COC1=C(N=CC(=C1)Br)C=O .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.03 g/mol . The compound has a topological polar surface area of 39.2 Ų . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has two rotatable bonds .Scientific Research Applications
Synthesis and Chemical Applications
- Telescoping Process in Drug Discovery Synthesis : A study highlighted the synthesis improvement of a key intermediate, derived from a compound related to 5-Bromo-3-methoxypicolinaldehyde, for drug discovery through a telescoping process. This method significantly enhanced the yield and purity, demonstrating the compound's role in streamlining pharmaceutical synthesis (Nishimura & Saitoh, 2016).
- Marine Red Algae Antioxidants : Research on the marine red alga Rhodomela confervoides isolated bromophenols (related to the bromination patterns in this compound) showed potent antioxidant activities. These findings suggest potential applications in food preservation and pharmaceuticals due to their natural antioxidant properties (Li et al., 2011).
Material Science and Catalysis
- Cubane Cobalt and Nickel Clusters : A study synthesized complexes with 5-Bromo-2-hydroxy-benzaldehyde, a compound structurally related to this compound, exploring their magnetic properties for potential applications in materials science (Zhang et al., 2013).
Photophysical and Photochemical Properties
- Zinc Phthalocyanine Photosensitizers : A zinc phthalocyanine derivative, synthesized using a similar bromo-methoxy compound, exhibited high singlet oxygen quantum yield, suggesting its applicability in photodynamic therapy for cancer treatment. The study underscores the photophysical and photochemical advantages of such compounds in medical applications (Pişkin et al., 2020).
Antioxidant and Antimicrobial Activity
- Antibacterial Bromophenols : Bromophenols from the marine alga Rhodomela confervoides, related to the bromination patterns seen in this compound, displayed significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Xu et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-methoxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFAWSUSKWTMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670140 | |
Record name | 5-Bromo-3-methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-24-2 | |
Record name | 5-Bromo-3-methoxy-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-methoxypicolinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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